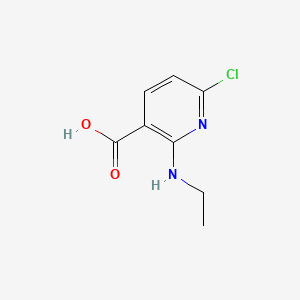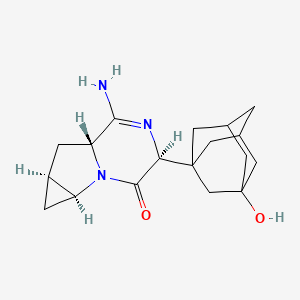
(S)-Pregabalin-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Pregabalin-d4 is a deuterated form of (S)-Pregabalin, a compound known for its use in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics.
作用機序
Target of Action
It’s important to note that the compound’s targets play a crucial role in its mechanism of action .
Mode of Action
The mode of action of (S)-Pregabalin-d4 involves its interaction with its targets, leading to various changes in the cellular environment
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics is the study of how an organism affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties significantly impact the bioavailability of a drug
Result of Action
These effects are a direct result of the compound’s interaction with its targets and its influence on biochemical pathways .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pregabalin-d4 typically involves the incorporation of deuterium atoms into the (S)-Pregabalin molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process requires specific catalysts, such as palladium on carbon, and controlled reaction conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
(S)-Pregabalin-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or sodium cyanide are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
(S)-Pregabalin-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of (S)-Pregabalin.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity and metabolism.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of (S)-Pregabalin.
Industry: Utilized in the development of new pharmaceuticals with improved metabolic stability and reduced side effects.
類似化合物との比較
Similar Compounds
(S)-Pregabalin: The non-deuterated form, widely used in clinical settings.
Gabapentin: Another compound used for similar therapeutic purposes but with different pharmacokinetic properties.
Lacosamide: Used for the treatment of epilepsy, with a different mechanism of action.
Uniqueness
(S)-Pregabalin-d4 is unique due to the presence of deuterium atoms, which can lead to improved metabolic stability and altered pharmacokinetics compared to its non-deuterated counterpart. This makes it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
1276197-54-6 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
163.253 |
IUPAC名 |
(3S)-3-[amino(dideuterio)methyl]-2,2-dideuterio-5-methylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1/i4D2,5D2 |
InChIキー |
AYXYPKUFHZROOJ-LCCDPTQESA-N |
SMILES |
CC(C)CC(CC(=O)O)CN |
同義語 |
(3S)-3-(Aminomethyl)-5-methylhexanoic-d4 Acid; (S)-(+)-3-(Aminomethyl)-5-methylhexanoic-d4 Acid; (S)-3-(Ammoniomethyl)-5-methylhexanoate-d4; CI 1008-d4; Lyrica-d4; PD 144723-d4; Pregabalin-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)




